molecular formula C7H14ClNO2 B1455169 Methyl 1-(aminomethyl)cyclobutanecarboxylate hydrochloride CAS No. 1172902-07-6

Methyl 1-(aminomethyl)cyclobutanecarboxylate hydrochloride

Cat. No. B1455169
CAS RN: 1172902-07-6
M. Wt: 179.64 g/mol
InChI Key: SJRYNNUCUQDHGO-UHFFFAOYSA-N
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Description

“Methyl 1-(aminomethyl)cyclobutanecarboxylate hydrochloride” is a chemical compound with the molecular formula C7H13NO2 . It is used as a primary and secondary intermediate for pharmaceutical and organic synthesis .


Molecular Structure Analysis

The molecular structure of “Methyl 1-(aminomethyl)cyclobutanecarboxylate hydrochloride” consists of a cyclobutane ring with a carboxylate group and an aminomethyl group attached . The molecular weight is 165.62 g/mol .


Physical And Chemical Properties Analysis

“Methyl 1-(aminomethyl)cyclobutanecarboxylate hydrochloride” is slightly soluble in water . It’s sensitive to air and should be stored away from air in a cool, dry place in a tightly closed container .

Scientific Research Applications

Pharmaceutical Intermediate

This compound is used as a primary and secondary intermediate in pharmaceutical synthesis . Its role is crucial in the development of new drugs, where it can be a building block for more complex molecules. It’s particularly valuable due to its cyclobutane core, which is a common motif in many pharmaceuticals.

Organic Synthesis

In organic chemistry, this compound serves as an intermediate for various organic synthesis processes . Its structure allows for the creation of cyclobutane derivatives, which are important in the synthesis of larger, more complex organic molecules.

Agonist for Ethylene Response in Plants

A structural analog of this compound, methyl 1-aminocyclopropanecarboxylate, has been identified as an agonist of ethylene response in plants . This suggests that Methyl 1-(aminomethyl)cyclobutanecarboxylate hydrochloride could potentially be used to regulate plant growth and ripening, making it valuable in agricultural research.

Plant Growth Regulation

Given its potential role in ethylene response, this compound may be used as a plant growth regulator (PGR) . It could influence various physiological and developmental processes in plants, such as seed germination, root growth, and fruit ripening.

Chemical Collection for Research

It is provided to researchers as part of a collection of unique chemicals for early discovery research . This indicates its potential for various experimental applications and as a subject for chemical studies to discover new reactions or properties.

Mechanism of Action

The mechanism of action of “Methyl 1-(aminomethyl)cyclobutanecarboxylate hydrochloride” is not specified in the resources I have. It’s often used as an intermediate in pharmaceutical synthesis, so its mechanism of action would likely depend on the final compound it’s used to produce .

Safety and Hazards

The compound has been classified as Acute Tox. 4 Oral according to the Globally Harmonized System of Classification and Labelling of Chemicals (GHS) . The hazard statements include H302, meaning it’s harmful if swallowed . Precautionary statements include P301 + P312 + P330, indicating that if swallowed, call a poison center or doctor if you feel unwell, and rinse mouth .

properties

IUPAC Name

methyl 1-(aminomethyl)cyclobutane-1-carboxylate;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H13NO2.ClH/c1-10-6(9)7(5-8)3-2-4-7;/h2-5,8H2,1H3;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SJRYNNUCUQDHGO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1(CCC1)CN.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H14ClNO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10656476
Record name Methyl 1-(aminomethyl)cyclobutane-1-carboxylate--hydrogen chloride (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10656476
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

179.64 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Methyl 1-(aminomethyl)cyclobutanecarboxylate hydrochloride

CAS RN

1172902-07-6
Record name Methyl 1-(aminomethyl)cyclobutane-1-carboxylate--hydrogen chloride (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10656476
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name methyl 1-(aminomethyl)cyclobutane-1-carboxylate hydrochloride
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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